4-Bromo-6-(3-phenylpropyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(3-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXRICPYMFFZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-(3-phenylpropyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in the development of therapeutic agents, including antiviral and anticancer drugs. Understanding its biological activity is crucial for further research and development.
The primary biological activity of 4-Bromo-6-(3-phenylpropyl)pyrimidine is associated with its ability to interact with various biological molecules, particularly enzymes involved in inflammatory responses. The compound is known to inhibit the production of prostaglandin E2 (PGE2) by targeting cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition leads to a reduction in inflammatory responses, making it a candidate for anti-inflammatory drug development.
Pharmacological Properties
The pharmacokinetics of 4-Bromo-6-(3-phenylpropyl)pyrimidine suggest that its bioavailability can be influenced by structural modifications. Such modifications may enhance its therapeutic efficacy and reduce potential side effects. The compound's interactions at the molecular level likely involve binding with biomolecules, which can lead to alterations in gene expression and cellular signaling pathways.
Case Studies and Research Findings
Research has indicated that pyrimidine derivatives, including 4-Bromo-6-(3-phenylpropyl)pyrimidine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit key enzymes involved in nucleotide biosynthesis, leading to reduced proliferation of cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of PGE2 production | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Targeting COX enzymes |
Applications in Drug Development
Given its biological activity, 4-Bromo-6-(3-phenylpropyl)pyrimidine is being explored for several therapeutic applications:
- Antiviral Agents : The compound has potential as an antiviral agent due to its ability to interfere with nucleic acid synthesis.
- Anticancer Drugs : Its cytotoxic properties against cancer cells position it as a candidate for cancer therapy.
- Anti-inflammatory Treatments : The inhibition of COX enzymes suggests its utility in treating inflammatory diseases.
Research Gaps and Future Directions
Despite promising findings, there remains a need for comprehensive studies on the long-term effects and safety profiles of 4-Bromo-6-(3-phenylpropyl)pyrimidine. Future research should focus on:
- In vivo Studies : To validate the efficacy and safety observed in vitro.
- Structural Optimization : To enhance bioavailability and target specificity.
- Mechanistic Studies : To fully elucidate the molecular pathways affected by this compound.
Comparison with Similar Compounds
Compound A: 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine
Key Features :
Comparison with Target Compound :
General Trends in Bromopyrimidine Derivatives
- Substituent Position : Bromine at position 4 (as in the target compound) typically favors electrophilic aromatic substitution, whereas bromine at position 5 (Compound A) may facilitate nucleophilic attacks due to adjacent electron-withdrawing groups.
- Lipophilicity : The 3-phenylpropyl group in the target compound increases logP compared to the 4-fluorophenyl group in Compound A, which could affect pharmacokinetic profiles.
- Biological Activity : Sulfonamide-containing derivatives (e.g., Compound A) are often explored as enzyme inhibitors, whereas brominated pyrimidines without polar groups may serve as building blocks for larger scaffolds .
Research Findings and Data Limitations
- Crystallographic Analysis : Tools like SHELX (used for small-molecule refinement) could elucidate the crystal structure of 4-Bromo-6-(3-phenylpropyl)pyrimidine, aiding in understanding its conformational preferences and intermolecular interactions .
- Synthetic Pathways : The absence of a sulfonamide group in the target compound simplifies its synthesis but limits its direct biological applicability compared to Compound A.
- Data Gaps: No direct comparative studies or quantitative data (e.g., solubility, melting points) were found in the provided evidence, underscoring the need for further experimental characterization.
Preparation Methods
Halogenated Pyrimidine Intermediate Formation
A common approach starts from a monochloropyrimidine intermediate such as 2-chloro-5-bromo-pyrimidine. This intermediate can be prepared by selective halogenation of pyrimidine derivatives under controlled conditions.
Introduction of the 3-Phenylpropyl Side Chain
The 6-position of the pyrimidine ring is functionalized with the 3-phenylpropyl group via nucleophilic substitution reactions:
- Nucleophilic substitution on the 6-chloropyrimidine with a potassium salt of 3-phenylpropyl nucleophile in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethoxyethane (DME).
- Heating the reaction mixture at elevated temperatures (90–100 °C) for extended periods (24–70 hours) facilitates the substitution, yielding the 6-(3-phenylpropyl) pyrimidine derivative.
Purification
- The resulting product is purified by recrystallization from methanol or other suitable solvents to obtain the pure 4-bromo-6-(3-phenylpropyl)pyrimidine compound.
- Trituration in diethyl ether and drying under high vacuum are also employed to purify potassium salts of intermediates.
Detailed Synthetic Route Example
Supporting Research and Analogous Methods
- Analogous pyrimidine derivatives with 4-bromophenyl substitution have been synthesized using similar nucleophilic substitution and halogenation strategies, confirming the robustness of this approach.
- The use of potassium tert-butylate and ethylene glycol in dimethoxyethane as reaction media and base has been shown effective for side-chain introduction on pyrimidine rings.
- While specific data on 4-bromo-6-(3-phenylpropyl)pyrimidine is scarce, the described methods align with well-established pyrimidine chemistry protocols.
Notes on Alternative Approaches and Related Compounds
- Some patents describe preparation methods for benzylpiperidine derivatives involving acylation, cyclization, substitution, and reduction steps, which may be adapted for related pyrimidine derivatives bearing bulky side chains.
- The synthesis of fluorinated analogs of phenylpropyl-substituted pyrimidines involves cyclization of suitable precursors under controlled conditions, which may inspire modifications for the bromo-substituted target compound.
Summary Table of Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting material | 2-chloro-5-bromo-pyrimidine |
| Nucleophile | Potassium salt of 3-phenylpropyl |
| Solvent | DMSO, dimethoxyethane (DME) |
| Temperature | 90–100 °C |
| Reaction time | 24–70 hours |
| Purification method | Recrystallization from methanol |
| Yield | 70–90% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-(3-phenylpropyl)pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, bromination at the 4-position of a pyrimidine core can be achieved using phosphorus oxybromide (POBr₃) under controlled temperatures (80–100°C). The 3-phenylpropyl side chain is typically introduced via alkylation or Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids .
Q. How is 4-Bromo-6-(3-phenylpropyl)pyrimidine characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substitution patterns and side-chain integration (e.g., δ ~2.63–2.67 ppm for CH₂ groups in the 3-phenylpropyl chain) .
- FTIR spectroscopy : Identification of C-Br stretches (~550–600 cm⁻¹) and aromatic C-H vibrations .
- X-ray crystallography : Resolve π-halogen interactions and crystal packing, as demonstrated in structurally analogous pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use cell-based assays (e.g., MIC determination in Mycobacterium tuberculosis models) or enzyme inhibition studies (e.g., adenylyl cyclase or kinase assays). For example, zone-of-inhibition assays and minimum inhibitory concentration (MIC) testing in bacterial models have been applied to pyrimidine analogs with 3-phenylpropyl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 4-Bromo-6-(3-phenylpropyl)pyrimidine?
- Methodological Answer :
- Modify substituents : Replace the bromo group with other halogens (Cl, I) or electron-withdrawing groups (e.g., NO₂) to assess electronic effects.
- Vary the 3-phenylpropyl chain : Test shorter/longer alkyl chains (e.g., benzyl vs. phenylbutyl) or introduce substituents (e.g., methoxy, hydroxy) on the phenyl ring to evaluate steric and hydrophobic contributions.
- Biological evaluation : Compare IC₅₀ values across analogs in target-specific assays (e.g., A₂A adenosine receptor binding). SAR studies on similar compounds showed a 38-fold potency increase when a 3-phenylpropyl chain replaced shorter alkyl groups .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, enzyme sources, and incubation conditions.
- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional assays).
- Purity analysis : Use HPLC-MS to rule out impurities (>95% purity required for reliable SAR conclusions) .
Q. What crystallographic techniques are critical for analyzing 4-Bromo-6-(3-phenylpropyl)pyrimidine’s interactions with biological targets?
- Methodological Answer :
- X-ray diffraction : Resolve co-crystal structures with target proteins (e.g., QcrB in M. tuberculosis) to identify halogen bonding (C-Br⋯O/N) and hydrophobic interactions.
- Electron density maps : Analyze π-stacking between the phenylpropyl group and aromatic residues (e.g., Tyr, Phe) in binding pockets .
Q. How can reaction conditions be optimized for scalable synthesis of 4-Bromo-6-(3-phenylpropyl)pyrimidine?
- Methodological Answer :
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for alkylation steps, ensuring inert atmospheres (N₂/Ar).
- Temperature gradients : Optimize stepwise heating (e.g., 50°C for bromination, 120°C for coupling) to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
